molecular formula C13H10Cl3NO B1374396 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole CAS No. 1268245-50-6

4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

Cat. No.: B1374396
CAS No.: 1268245-50-6
M. Wt: 302.6 g/mol
InChI Key: MDFXZDUEXDDCOP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is a synthetic organic compound characterized by its unique chemical structure, which includes a chloromethyl group, a cyclopropyl ring, and a dichlorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole typically involves the cycloaddition of nitrile oxides to 2,3-dichloro-1-propene, followed by dehydrochlorination of the intermediate isoxazoline . This method provides a straightforward approach to obtaining the desired oxazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the oxazole ring.

Scientific Research Applications

4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further exploration of its properties and applications could lead to new discoveries and advancements in science and industry.

Properties

IUPAC Name

4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFXZDUEXDDCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
Reactant of Route 2
4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

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